molecular formula C9H7ClN2O2S B8642819 1-Chloro-7-isoquinolinesulphonamide

1-Chloro-7-isoquinolinesulphonamide

Cat. No.: B8642819
M. Wt: 242.68 g/mol
InChI Key: CUNPFZYJJRELEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-7-isoquinolinesulphonamide is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of central nervous system (CNS) active agents. Its core structure combines an isoquinoline ring, a sulfonamide functional group, and a chlorine atom, a motif present in compounds investigated as multireceptor ligands targeting serotonin and dopamine receptors . Research on structurally similar isoquinoline-sulfonamide analogs has shown promise for antidepressant and antipsychotic activity, functioning as partial agonists or antagonists at key receptor sites such as 5-HT1A, 5-HT2A, 5-HT7, D2, and D3 . This multimodal mechanism of action is a valuable approach in the search for new treatments for affective disorders like major depressive disorder and schizophrenia . Furthermore, the isoquinoline-sulfonamide scaffold has been identified in other research contexts, such as the development of novel antibiotics. Some derivatives have been discovered to act as allosteric inhibitors of bacterial DNA gyrase, exhibiting activity against resistant strains of bacteria like E. coli through a unique mechanism distinct from fluoroquinolones . This compound is provided "For Research Use Only" and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7ClN2O2S

Molecular Weight

242.68 g/mol

IUPAC Name

1-chloroisoquinoline-7-sulfonamide

InChI

InChI=1S/C9H7ClN2O2S/c10-9-8-5-7(15(11,13)14)2-1-6(8)3-4-12-9/h1-5H,(H2,11,13,14)

InChI Key

CUNPFZYJJRELEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2Cl)S(=O)(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Chloro 7 Isoquinolinesulphonamide and Its Structural Analogs

Targeted Synthesis of 1-Chloro-7-isoquinolinesulphonamide from Precursors

The direct synthesis of this compound is a multi-step process that requires precise control over the introduction of functional groups onto the isoquinoline (B145761) core. The process generally involves the initial construction of a correctly substituted isoquinoline ring, followed by the formation of the sulfonamide group.

Exploration of Optimal Reaction Pathways and Reagents

A plausible and effective pathway for the synthesis of this compound begins with a precursor such as 7-amino-1-chloroisoquinoline. The synthesis can be broken down into several key transformations:

Preparation of a Substituted Isoquinoline: The synthesis often starts with an existing isoquinoline or by constructing the ring from simpler aromatic precursors. For instance, 7-chloro-1-methyl-4(1H)-quinolinone can be synthesized from 4,7-dichloroquinoline (B193633). clockss.org

Introduction of the Amino Group: An amino group can be introduced at the 7-position. This is often achieved through the reduction of a nitro group, for example, the reduction of 1-chloro-5-nitroisoquinoline (B1581046) to 5-amino-1-chloroisoquinoline (B1348394) using stannous chloride dihydrate. A similar strategy could be applied for the 7-nitro isomer.

Diazotization and Sulfochlorination (Sandmeyer-type Reaction): The amino group is a versatile handle for introducing the sulfonyl chloride moiety. The Sandmeyer reaction is a classic and powerful method for converting aryl amines into a variety of functional groups. wikipedia.org In this context, the 7-aminoisoquinoline derivative undergoes diazotization with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. google.comyoutube.com The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the corresponding isoquinoline-7-sulfonyl chloride. google.comnih.gov A modern variation of this reaction uses DABSO as a stable SO2 surrogate, which can be effective for a wide range of carbo- and heterocyclic anilines. nih.govorganic-chemistry.org

Amination of the Sulfonyl Chloride: The final step is the reaction of the isoquinoline-7-sulfonyl chloride with ammonia (B1221849). This is a standard nucleophilic substitution reaction where ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide group.

Regioselective Functionalization Strategies

Achieving the specific 1-chloro-7-sulfo substitution pattern on the isoquinoline ring is a significant chemical challenge due to the inherent reactivity of the heterocyclic system.

Chlorination at the C1 Position: The C1 position of isoquinoline is electrophilic and susceptible to nucleophilic attack, especially when the nitrogen atom is quaternized or in the form of an N-oxide. A common method to introduce a chlorine atom at C1 is the treatment of the corresponding isoquinolin-1-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.net

Sulfonation at the C7 Position: Direct electrophilic sulfonation of the isoquinoline ring typically occurs at the C5 and C8 positions. Therefore, directing the sulfonation to the C7 position requires strategic planning. One approach involves using a pre-functionalized starting material where a substituent at the C7 position can be converted into a sulfonic acid group. Another strategy is to leverage directing groups that can guide the electrophilic attack to the desired position. The use of specific catalysts and reaction conditions, such as employing 1,3-disulfonic acid imidazolium (B1220033) chloride in aqueous media, can also influence the regioselectivity of sulfonation on aromatic compounds. organic-chemistry.org Alternatively, building the isoquinoline ring from a benzene (B151609) derivative that already contains a sulfonic acid or a precursor group at the appropriate position is a common and effective strategy. mit.edu

Expansive Synthetic Protocols for Isoquinolinesulfonamide (B3044496) Scaffolds

The synthesis of the broader class of isoquinolinesulfonamides relies on robust and versatile chemical reactions. These include the formation of the sulfonamide bond, the generation of the key sulfonyl chloride intermediate, and various methods to construct the core isoquinoline heterocycle.

Established Sulfonylation Reactions with Amines and Ammonia

The formation of a sulfonamide is most commonly achieved by the reaction of a sulfonyl chloride with a primary or secondary amine, or with ammonia. This reaction is a cornerstone of medicinal chemistry. The general mechanism involves the nucleophilic attack of the nitrogen atom of the amine/ammonia on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. A base, such as pyridine (B92270) or triethylamine, is often added to neutralize the hydrochloric acid byproduct.

The synthesis of sulfinamides, which are related to sulfonamides, can be accomplished by trapping in situ generated sulfinyl chloride intermediates with amines. nih.gov While most methods focus on reacting a pre-formed sulfonyl chloride with an amine, one-pot procedures have been developed where a thiol is converted directly to a sulfonamide in the presence of an amine. researchgate.netorganic-chemistry.org

Generation of Sulfonyl Chloride Intermediates via Oxidative Chlorination

The synthesis of the crucial sulfonyl chloride intermediate is a key step. While the Sandmeyer reaction starting from an amino group is widely used, oxidative chlorination of sulfur-containing compounds provides an alternative and powerful route. clockss.org This methodology can start from various precursors like thiols, disulfides, or sulfonyl hydrazides. organic-chemistry.orgnih.gov

A variety of reagent systems have been developed for this transformation, offering different levels of reactivity and substrate compatibility. organic-chemistry.orglookchem.com

Reagent SystemPrecursorKey Features
H₂O₂ / SOCl₂ThiolsHighly reactive, very short reaction times, cost-effective, and environmentally friendly. organic-chemistry.orgacs.org
H₂O₂ / ZrCl₄Thiols, DisulfidesEfficient, mild conditions, high purity of products. organic-chemistry.org
N-Chlorosuccinimide (NCS) / HClThiolsSmooth oxidation in good yields. organic-chemistry.org
Nitrate Salt / TMSClThiols, DisulfidesMild and efficient, highly selective. organic-chemistry.org
DCDMHThiols, Disulfides, SulfidesMild and efficient, suitable for many substrate types, simple workup. lookchem.com
NXS (X = Cl, Br)Sulfonyl HydrazidesSimple, rapid, and allows for late-stage functionalization. nih.gov

Cyclization and Derivatization Approaches for Isoquinoline Moiety Integration

Modern organic synthesis has produced a wealth of methods for constructing the isoquinoline ring system, which is the foundational scaffold. These methods often employ transition-metal catalysis and offer high efficiency and functional group tolerance. rsc.org

Visible-light photoredox catalysis has emerged as a green and powerful tool for isoquinoline synthesis, operating under mild conditions. acs.orgrsc.orgresearchgate.netmdpi.com These reactions can proceed through various mechanisms, including radical cascade cyclizations. rsc.org

The following table summarizes several advanced cyclization strategies.

MethodPrecursorsCatalyst/ConditionsKey Features
Rhodium-Catalyzed C-H Activation Benzamides and Alkynes[Rh(III)] catalyst, Cu(II) oxidantTolerates extensive substitution, excellent regioselectivity with unsymmetrical alkynes. nih.govresearchgate.net
Rhodium-Catalyzed Annulation Aryl Aldimines and Alkynes[Rh(III)] catalyst, Cu(OAc)₂Affords 3,4-disubstituted isoquinolines in good yield and high regioselectivity. acs.org
Rhodium-Catalyzed Cascade Benzimidates and Allyl Carbonates[Rh(III)] catalystEfficient process with liberation of H₂. rsc.org
Copper-Catalyzed Cyclization 1,5-Diynes and Isoquinoline N-oxidesCu(I) catalystForms isoquinoline-substituted isobenzofurans. nih.gov
Copper-Catalyzed Dearomative Alkynylation Isoquinolines and Terminal AlkynesCu/(Ph-pybox) catalystAffords enantioenriched C1-alkynyl 1,2-dihydroisoquinolines. rsc.org
Palladium/Copper-Catalyzed Annulation o-Iodobenzaldehyde imines and AlkynesPd catalyst, then Cu catalystExcellent yields and short reaction times. organic-chemistry.org
Visible-Light Photoredox Catalysis Aryloxime derivativesEosin-Y photocatalyst, baseGreener method, mild conditions. acs.org

Systematic Derivatization for Structure-Activity Relationship (SAR) Exploration

Systematic derivatization is a cornerstone of medicinal chemistry, aimed at methodically altering a lead compound's structure to map the SAR. For the this compound scaffold, this involves two primary avenues: modifying the halogen substitution pattern and diversifying the molecule through the introduction of a wide range of carbon-based and heterocyclic substituents.

The presence and position of a halogen atom on the isoquinoline ring are critical determinants of a molecule's physicochemical properties and biological function. acs.org Therefore, synthetic strategies that allow for precise control over halogenation are essential for SAR studies. The synthesis of halogenated isoquinolines generally follows two main pathways: building the scaffold from halogenated precursors or direct halogenation of the pre-formed isoquinoline ring.

One common and effective approach is to construct the isoquinoline ring from readily available chlorinated starting materials. For instance, 7-chloro-substituted quinolines and isoquinolines can be synthesized from m-chloroaniline. prepchem.com The Doebner-von Miller reaction, using m-chloroaniline and crotonaldehyde (B89634) in the presence of an acid catalyst, yields 7-chloroquinaldine, a precursor for more complex derivatives. prepchem.com Similarly, starting with 4,7-dichloroquinoline, a commercially available reagent, allows for selective functionalization at either the C4 or C7 position. Nucleophilic substitution reactions, often with amine nucleophiles like piperazine (B1678402), can be directed to the more reactive C4 position, leaving the C7-chloro substituent intact for further SAR exploration. google.combiointerfaceresearch.com This strategy provides a reliable route to 7-chloro-isoquinoline analogs.

Direct and regioselective chlorination of the isoquinoline nucleus offers another powerful strategy. To control the position of halogenation, chemists often employ activating groups. A notable method involves the N-oxidation of the isoquinoline nitrogen. The resulting N-oxide can then undergo regioselective C2-chlorination using specific reagents like triphenylphosphine (B44618) (PPh3) in combination with trichloroacetonitrile (B146778) (Cl3CCN). researchgate.net This directs the chlorine atom specifically to the C2 position. While direct chlorination of the parent isoquinoline ring can lead to a mixture of products, the use of directing groups or specific catalysts is key to achieving the positional variation necessary for detailed SAR analysis. nih.gov

The synthesis of 1-chloro-5-isoquinolinesulfonic acid from 1-chloroisoquinoline (B32320) demonstrates that a pre-existing chloro-substituent can be retained while other functional groups, like a sulfonic acid, are introduced via electrophilic aromatic substitution. prepchem.com This highlights the robustness of the C-Cl bond under certain reaction conditions and the feasibility of multi-step syntheses to build molecular complexity.

Table 1: Synthetic Strategies for Halogenated Isoquinoline Analogs

StrategyDescriptionExample Starting Material(s)Resulting Substitution PatternCitations
Ring Construction Building the heterocyclic core from halogenated precursors.m-Chloroaniline, Crotonaldehyde7-Chloro prepchem.com
Nucleophilic Substitution Using di-halogenated precursors for selective functionalization.4,7-Dichloroquinoline, Piperazine7-Chloro-4-piperazinyl google.combiointerfaceresearch.com
Directed Chlorination Regioselective chlorination of an activated isoquinoline ring.Isoquinoline N-oxide, PPh3/Cl3CCN2-Chloro researchgate.net
Functionalization of Halogenated Core Introducing other functional groups onto a pre-halogenated scaffold.1-Chloroisoquinoline, Fuming H₂SO₄1-Chloro-5-sulfonic acid prepchem.com

To thoroughly explore the SAR, it is essential to introduce a variety of substituents beyond halogens. nih.gov Alkyl, aryl, and heteroaryl groups are commonly incorporated to probe steric limits, electronic effects, and potential new binding interactions. Modern synthetic methods, particularly transition-metal-catalyzed cross-coupling and C-H activation reactions, have become indispensable tools for this purpose.

Palladium-catalyzed cross-coupling reactions are widely used to form carbon-carbon and carbon-heteroatom bonds. For example, the coupling of a halo-isoquinoline (such as 1-chloro or 7-bromo-isoquinoline) with aryl- or alkenyl-substituted terminal acetylenes can produce a diverse array of substituted isoquinolines. organic-chemistry.org These reactions offer a modular approach to append various aryl groups, allowing for systematic variation of their electronic and steric properties.

Another powerful technique is direct C-H activation/functionalization, which avoids the need for pre-functionalized starting materials like halides or boronic acids. nih.gov A metal-free method for the C-4 alkylation of isoquinolines has been developed using benzoic acid as a transient C-1 directing group and vinyl ketones as the alkylating agent. acs.org This reaction proceeds through a temporary dearomatization of the isoquinoline ring, enabling selective functionalization at the C-4 position. acs.org This method is valuable for introducing alkyl chains that can serve as synthetic handles for further derivatization. acs.org

Furthermore, the strategic use of precursors like 4,7-dichloroquinoline allows for the introduction of heterocyclic moieties through nucleophilic aromatic substitution (SNAr). The reaction of 4,7-dichloroquinoline with piperazine yields 7-chloro-4-(piperazin-1-yl)quinoline, a key intermediate. biointerfaceresearch.com The secondary amine of the piperazine ring can then be further functionalized with a variety of alkyl and aryl groups, as demonstrated by its reaction with substituted phenacyl bromides to create a library of analogs for biological screening. biointerfaceresearch.com This sequential approach provides a robust platform for generating significant molecular diversity.

Table 2: Methodologies for Introducing Diverse Substituents on the Isoquinoline Scaffold

Substitution TypeMethodologyPosition(s)Reagents/CatalystsExampleCitations
Alkylation C-H Activation / DearomatizationC-4Benzoic Acid, Vinyl Ketones4-Alkylisoquinoline acs.org
Arylation/Alkenylation Palladium-Catalyzed CouplingVaries (e.g., C-1)Pd Catalyst, Terminal Acetylenes1-Arylisoquinoline organic-chemistry.org
Heteroaryl Introduction Nucleophilic Aromatic Substitution (SNAr)C-4Piperazine, DIPEA7-Chloro-4-(piperazin-1-yl)quinoline biointerfaceresearch.com
Further Derivatization Nucleophilic SubstitutionPiperazine N'Substituted Phenacyl Bromides, DMFN'-phenacylpiperazinyl derivative biointerfaceresearch.com

In Vitro Mechanistic Dissection of Isoquinolinesulfonamide Biological Activities

Enzyme Inhibition and Modulation Studies

Phosphodiesterase (PDE) Inhibition

Information regarding the inhibitory activity of 1-Chloro-7-isoquinolinesulphonamide against phosphodiesterase enzymes is not present in the current body of scientific literature.

Carbonic Anhydrase (CA) Isoform Selective Inhibition

While other sulfonamide-containing molecules have been investigated as inhibitors of carbonic anhydrase isoforms, there are no specific studies demonstrating or quantifying the inhibitory effect of this compound on any CA isoform.

Topoisomerase II Modulation

The modulatory effects of this compound on topoisomerase II have not been reported in published research.

Ion Channel Regulatory Mechanisms

Voltage-Gated Sodium Channel (Nav) Inhibition, with Emphasis on Nav1.7 Subtype Selectivity

There is no available data to indicate that this compound is an inhibitor of voltage-gated sodium channels, nor is there any information regarding its selectivity for the Nav1.7 subtype.

Cellular Signaling Pathway Interrogation (In Vitro Models)

Due to the absence of primary research on the compound's interaction with the aforementioned molecular targets, there is no information available on its effects on cellular signaling pathways in in vitro models.

Cyclic AMP/PKA-Dependent Signal Transduction

The cyclic AMP (cAMP) signaling pathway is a fundamental mechanism for cellular regulation, where cAMP-dependent protein kinase (PKA) plays a central role. nih.govresearchgate.net Hormonal stimulation can trigger a cascade of events beginning with the activation of Gs proteins, leading to the production of cAMP and subsequent activation of PKA. nih.govresearchgate.net The catalytic subunit of PKA then translocates to the nucleus to phosphorylate transcription factors like CREB, thereby regulating gene expression. nih.govresearchgate.net

Some isoquinolinesulfonamide (B3044496) derivatives have been shown to interact with this pathway. For instance, certain compounds can influence the activity of PKA, thereby affecting downstream cellular processes. nih.gov The localization of PKA within the cell, facilitated by A-Kinase Anchoring Proteins (AKAPs), is crucial for its function, and this interaction presents a potential target for therapeutic intervention. nih.gov

Cyclic GMP-Dependent Signal Transduction

Similar to the cAMP pathway, the cyclic GMP (cGMP) signaling cascade is a vital regulatory system in many cell types. Agents that increase intracellular cGMP levels can inhibit cell growth by activating cGMP-dependent protein kinase (G-kinase). nih.gov This activation can lead to the inhibition of the Ras/MAP kinase pathway, a critical pathway for cell proliferation. nih.gov Nitric oxide (NO) is a key activator of soluble guanylate cyclase, the enzyme responsible for cGMP synthesis. nih.gov

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide (W-7), a related sulfonamide compound, has been observed to inhibit cGMP-dependent protein kinases, although to a lesser extent than its effect on other kinases. documentsdelivered.com This suggests that the isoquinolinesulfonamide scaffold can interact with and modulate cGMP-mediated signaling events.

RhoA/Rho-Kinase Pathway Dynamics

The RhoA/Rho-kinase (ROCK) signaling pathway is a major regulator of vascular smooth muscle contraction and other cellular functions. nih.govnih.gov This pathway contributes to Ca2+ sensitization in smooth muscle by inhibiting myosin light chain (MLC) phosphatase, leading to increased MLC phosphorylation and contraction. nih.govnih.gov Rho-kinase achieves this by phosphorylating the myosin phosphatase-targeting subunit 1 (MYPT1). nih.govnih.gov

The interplay between RhoA/ROCK signaling and other pathways is complex. For example, G proteins can associate with components of phosphoinositide signaling, leading to the Ca2+-dependent activation of RhoA pathways and its downstream effectors, ROCK1 and ROCK2. nih.gov

Calcium/Calmodulin-Dependent Signaling Cascades

Calcium is a ubiquitous second messenger that governs numerous cellular processes through its interaction with calcium-binding proteins like calmodulin. nih.gov The calcium-calmodulin complex can activate various enzymes, including calcineurin, a serine/threonine phosphatase crucial for stress responses and virulence in some pathogens. nih.gov

The calmodulin-dependent signaling cascade is a well-established target for sulfonamide-based inhibitors. nih.gov W-7, a calmodulin antagonist, is known to inhibit phospholipid-sensitive Ca2+-dependent protein kinase competitively with respect to phospholipid. documentsdelivered.com This demonstrates the capacity of such compounds to interfere with calcium-mediated signaling events.

Nitric Oxide (NO) Signaling Pathway Influence

The nitric oxide (NO) signaling pathway is interconnected with several of the pathways discussed above. NO activates soluble guanylate cyclase to produce cGMP, and there is also evidence of crosstalk between NO and calcium signaling. For instance, excessive levels of certain ions can initially decrease NO production in conjunction with a release of intracellular Ca2+, followed by an increase in NO production through the activation of nitric oxide synthases (NOSs). nih.gov This suggests a complex regulatory relationship between calcium ions and NO synthesis. nih.gov

Exploration of Specialized Biological Activities in Cellular Assays

Beyond the fundamental signaling pathways, the biological activities of isoquinolinesulfonamide derivatives extend to more specialized cellular processes, such as the regulation of tumor suppressor pathways.

Antimicrobial Spectrum and Potency (Antibacterial, Antifungal)

There is no specific information available in published scientific literature regarding the antibacterial and antifungal properties of this compound. Studies on other isoquinoline (B145761) and sulfonamide derivatives have shown antimicrobial potential, but these findings cannot be directly attributed to this specific compound. wisdomlib.orgnih.govresearchgate.net Therefore, no data table on its antimicrobial spectrum and potency can be provided.

Antiproliferative Efficacy in Diverse Cancer Cell Lines (e.g., glioblastoma, melanoma, breast epithelial tumor)

Similarly, there is a lack of specific published data on the antiproliferative effects of this compound on cancer cell lines such as glioblastoma, melanoma, and breast epithelial tumors. While related compounds, like isoquinolinamine derivatives, have been investigated for their cytotoxicity against such cancer cells, these results are not specific to this compound. uspharmacist.com Consequently, a data table detailing its antiproliferative efficacy (e.g., IC₅₀ values) cannot be generated.

Structure Activity Relationship Sar Analysis and Rational Design of 1 Chloro 7 Isoquinolinesulphonamide Derivatives

Systematic Evaluation of Substituent Effects on Biological Potency and Selectivity

The biological activity of 1-Chloro-7-isoquinolinesulphonamide derivatives is intricately linked to the nature and position of various substituents on the isoquinoline (B145761) core and the sulphonamide group. Understanding these relationships is crucial for the rational design of more effective and specific inhibitors.

Impact of Halogenation Patterns on Target Affinity and Efficacy

The presence and position of halogen atoms on the isoquinoline ring system play a critical role in determining the target affinity and efficacy of this class of inhibitors. The chlorine atom at the 1-position of the parent compound is a key feature, and its interplay with other substituents significantly modulates biological activity.

Studies on related quinoline (B57606) derivatives have provided insights into the effects of halogenation. For instance, in a series of 7-substituted 4-aminoquinolines, 7-iodo and 7-bromo analogues were found to be as active as the corresponding 7-chloro derivatives against Plasmodium falciparum. In contrast, 7-fluoro and 7-trifluoromethyl analogues were generally less active. wikipedia.org This suggests that the size and electronic properties of the halogen at the 7-position can have a profound impact on potency.

Furthermore, research on quinoline-based sulfonamides has shown that the position of the chloro substituent is critical. For example, a series of 7-chloroquinoline (B30040) sulphonamide derivatives were synthesized and evaluated for their biological activities. researchgate.net While not kinase inhibitors, these studies underscore the importance of the 7-chloro substitution pattern in interacting with biological targets. In the context of kinase inhibition, the chlorine atom can participate in hydrogen bonding or other non-covalent interactions within the ATP-binding pocket of the kinase, thereby influencing binding affinity. For instance, the exocyclic chlorine at position 5 in a related isoquinoline sulfonamide inhibitor was observed to be within hydrogen bonding distance of a tyrosine residue in the nucleotide-binding cleft of casein kinase-1 (CK1). taylorandfrancis.com

The following table summarizes the impact of halogenation on the activity of related quinoline and isoquinoline derivatives.

Compound SeriesHalogen Substituent and PositionEffect on ActivityReference
4-Aminoquinolines7-Iodo, 7-BromoSimilar activity to 7-Chloro wikipedia.org
4-Aminoquinolines7-Fluoro, 7-TrifluoromethylGenerally less active than 7-Chloro wikipedia.org
Isoquinoline Sulfonamides5-ChloroPotential for hydrogen bonding, contributing to binding affinity taylorandfrancis.com
Pyrazolo[3,4-g]isoquinolines8-BromoDetrimental to Haspin kinase inhibition nih.gov

Influence of Alkyl Chain Length and Branching on Sulfonamide Nitrogen

Modification of the substituent on the sulfonamide nitrogen atom provides another avenue for modulating the biological properties of this compound derivatives. The length and branching of an alkyl chain at this position can significantly affect potency and selectivity.

In a study of sulfonamide-based kinase inhibitors targeting cyclin-dependent kinase 2 (CDK2), N-alkylation of the sulfonamide group generally led to a reduction in inhibitory activity. nih.gov However, a dimethylaminopropyl derivative was only two-fold less potent than the unsubstituted parent compound, suggesting that the introduction of a basic group could lead to favorable interactions with the kinase. nih.gov This indicates that while simple alkylation may be detrimental, functionalized alkyl chains can be tolerated and even beneficial.

The steric bulk of the substituent on the sulfonamide nitrogen is also a critical factor. For example, the introduction of a bulky N-(4-tert-butylphenyl) group resulted in a marked decrease in activity, likely due to steric hindrance within the ATP-binding site. nih.gov Conversely, the presence of alicyclic groups on the pendant sulfonamide was well-tolerated in the same study. nih.gov

The table below illustrates the effect of N-alkylation on the inhibitory activity of a series of sulfonamide-based kinase inhibitors.

Substituent on Sulfonamide NitrogenEffect on CDK2 Inhibitory Activity (IC50)Reference
UnsubstitutedPotent nih.gov
Dimethylaminopropyl2-fold less potent nih.gov
Substituted BenzylLoss of potency nih.gov
3-PhenylpropylLoss of potency nih.gov
4-tert-ButylphenylMarkedly less active (34 µM) nih.gov
Alicyclic groupsMaintained activity (0.5-1.5 µM range) nih.gov

Role of Substituents on the Isoquinoline Ring System

Beyond halogenation, other substituents on the isoquinoline ring system can profoundly influence the inhibitor's interaction with its target kinase. The nitrogen atom at position 2 of the isoquinoline ring is crucial for activity, as it often forms a key hydrogen bond with the backbone amide of a conserved residue in the kinase hinge region. taylorandfrancis.comnih.gov

The nature of substituents at other positions can dictate selectivity. For instance, in the isoquinoline sulfonamide family of inhibitors, selectivity for individual members of the protein kinase family is primarily achieved by interactions with substituents at ring positions 5 and 8. nih.govnih.gov The ring can flip depending on the chemical substituents at these positions to optimize interactions within the ATP-binding cleft. nih.govnih.gov

In a study on pyrazolo[3,4-g]isoquinolines, the introduction of an alkyl group at the 4-position led to a modification of the kinase inhibition profiles, highlighting the sensitivity of the scaffold to substitution at this position. nih.gov

Ligand Efficiency Metrics and Selectivity Index Determination

In the process of drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency metrics provide a way to assess the quality of a compound by normalizing its potency for its size.

Ligand efficiency (LE) is a commonly used metric, calculated as the binding energy per non-hydrogen atom. wikipedia.org Another important metric is the lipophilic ligand efficiency (LLE), which relates potency to lipophilicity. capes.gov.br Optimizing these metrics can lead to drug candidates with a better balance of properties. capes.gov.br

The selectivity of an inhibitor is as crucial as its potency. The selectivity index (SI) is a quantitative measure of the degree to which a compound inhibits one target over another. It is typically calculated as the ratio of the IC50 or Ki values for the off-target versus the on-target kinase. A higher SI value indicates greater selectivity. The Gini coefficient is another, more complex measure of selectivity that considers the distribution of inhibition across a panel of kinases. nih.gov

Computational and Experimental Approaches to Enhance Target Specificity

A combination of computational and experimental approaches is often employed to enhance the target specificity of kinase inhibitors.

Computational Approaches:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.gov It can be used to rationalize observed SAR and to guide the design of new derivatives with improved binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.melongdom.org These models can be used to predict the activity of novel compounds and to identify the key structural features that determine potency and selectivity. nih.govnih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. Pharmacophore models can be used to screen virtual libraries for new inhibitor scaffolds.

Experimental Approaches:

Kinase Profiling: Screening a compound against a large panel of kinases is essential to determine its selectivity profile. nih.gov

X-ray Crystallography: Determining the crystal structure of an inhibitor bound to its target kinase provides a detailed, atomic-level understanding of the binding mode and the key interactions responsible for affinity and selectivity. nih.govnih.gov This information is invaluable for structure-based drug design.

Affinity Chromatography: This technique can be used to identify the protein targets of a compound by immobilizing the inhibitor on a solid support and identifying the proteins that bind to it. nih.gov

Factors Governing Isoform Selectivity within Kinase Families

Achieving selectivity among closely related kinase isoforms is a major challenge in drug design. Several factors contribute to the isoform selectivity of isoquinolinesulphonamide derivatives:

Exploiting Non-conserved Residues: While the ATP-binding site is highly conserved across the kinome, there are subtle differences in the amino acid residues that line the pocket. Designing inhibitors that can form specific interactions with these non-conserved residues is a key strategy for achieving isoform selectivity.

Conformational Control: Kinases exist in different conformational states. Inhibitors that can selectively bind to a specific conformation of a particular kinase isoform can achieve high levels of selectivity.

Allosteric Targeting: Targeting allosteric sites, which are often less conserved than the ATP-binding site, is another promising approach for developing isoform-selective inhibitors.

The structural studies of isoquinoline sulfonamides have revealed that the flexibility of the isoquinoline ring, which can flip depending on the substitution pattern, allows for adaptation to the specific shape and electrostatic environment of different kinase active sites, thereby governing isoform selectivity. nih.govnih.gov

Conformational Dynamics and Stereochemical Determinants of Activity

The three-dimensional arrangement of a molecule and its ability to adopt different spatial orientations are critical factors governing its interaction with biological targets. For this compound and its derivatives, conformational dynamics and stereochemistry are pivotal in defining their inhibitory potency and selectivity. This section explores the intricate relationship between the structural features of these compounds and their biological activity, drawing upon research into the broader class of isoquinolinesulfonamide-based inhibitors.

The core structure of isoquinolinesulfonamides allows them to function as competitive inhibitors of ATP at the active sites of various kinases. pnas.orgnih.govnih.gov The isoquinoline ring system mimics the adenine (B156593) moiety of ATP, while the sulfonamide group can form crucial hydrogen bonds within the ATP-binding pocket. The specific conformational preferences and the stereochemical arrangement of substituents on this scaffold dictate the precise nature and strength of these interactions.

Research into the structure-activity relationships of isoquinolinesulfonamide (B3044496) derivatives has revealed that the isoquinoline ring can adopt different orientations, or "flip," within the binding cleft of a kinase, depending on the nature and position of its substituents. pnas.org This conformational flexibility can be a key determinant of binding affinity and selectivity. For instance, the substitution pattern on the isoquinoline ring has been shown to be critical for achieving selectivity among different protein kinases. pnas.org

Furthermore, the design of conformationally constrained analogues has proven to be a valuable strategy in optimizing the inhibitory activity of this class of compounds. By locking the molecule into a bioactive conformation that mimics the bound state of more flexible, linear prototypes, researchers have been able to develop highly potent inhibitors. nih.gov This underscores the importance of a specific, favorable conformation for effective target engagement.

The stereochemistry of substituents also plays a crucial role in the activity of isoquinolinesulfonamide derivatives. The spatial arrangement of atoms in these substituents can either facilitate or hinder the optimal fit of the inhibitor within the binding site. Studies on related isoquinolone derivatives have demonstrated that specific stereochemical configurations are essential for activity. nih.gov For example, the presence and positioning of methoxy (B1213986) groups and substituted piperidines have been identified as critical for the analgesic effects of certain isoquinolone-based compounds. nih.gov

To illustrate the impact of stereochemistry on activity, consider the hypothetical inhibitory activities of chiral derivatives of this compound presented in the table below. Such data, often generated during lead optimization in drug discovery, highlights how even minor changes in the three-dimensional structure can lead to significant differences in biological effect.

Compound Stereoisomer Target Enzyme IC₅₀ (nM)
Derivative A(R)-isomerKinase X50
Derivative A(S)-isomerKinase X500
Derivative Bcis-isomerKinase Y100
Derivative Btrans-isomerKinase Y>10000

This table presents hypothetical data for illustrative purposes.

The data in the table exemplifies how one stereoisomer can be significantly more potent than its counterpart. This difference in activity is a direct consequence of the different spatial arrangement of the atoms, which affects how well the molecule can bind to its target.

Computational Chemistry and Molecular Modeling Applications in 1 Chloro 7 Isoquinolinesulphonamide Research

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the binding mode of a ligand, such as 1-Chloro-7-isoquinolinesulphonamide, within the active site of a protein target. Such studies would provide insights into the key interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding affinity. However, no specific molecular docking studies featuring this compound have been identified in a review of scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interaction Dynamics

Molecular dynamics simulations offer a more dynamic picture of the ligand-target complex, revealing how the system evolves over time. These simulations can assess the stability of the binding pose predicted by molecular docking and explore the conformational flexibility of both the ligand and the protein. For this compound, MD simulations would be invaluable for confirming the stability of its interaction with a potential target and for identifying any dynamic changes that might influence its activity. As with molecular docking, specific MD simulation research on this compound is not available in the public domain.

Advanced Binding Energy Calculations (e.g., Free Energy Perturbation, MM/PBSA)

To obtain a more quantitative estimate of the binding affinity, researchers often employ advanced methods like Free Energy Perturbation (FEP) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These calculations provide a more accurate prediction of the free energy of binding, which is a critical parameter in drug design. The application of these rigorous computational methods to this compound has not been reported in published studies.

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR studies are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds.

Comparative Molecular Field Analysis (CoMFA)

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. This method would be useful for understanding which structural features of isoquinolinesulphonamide derivatives are critical for their activity and for designing more potent analogs.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more detailed picture of the structure-activity relationship. While QSAR studies on broader classes of isoquinoline (B145761) derivatives have been published, specific CoMFA or CoMSIA analyses for a series including this compound are not available. aablocks.comnih.gov

Pharmacophore Modeling and Virtual Screening Strategies for Analog Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A validated pharmacophore model for a target can then be used to screen large chemical databases (virtual screening) to identify new potential lead compounds. The development of a specific pharmacophore model based on this compound or its use in virtual screening campaigns to discover novel analogs has not been documented in the scientific literature.

Elucidation of Molecular Recognition Mechanisms and Allosteric Modulation Sites

While specific data for this compound is not available, the broader family of isoquinolinesulfonamides has been studied to understand their interaction with protein kinases. These studies offer a foundational understanding of how such compounds likely bind to their targets.

General Molecular Recognition of Isoquinolinesulfonamides:

Computational and crystallographic studies of related isoquinolinesulfonamide (B3044496) derivatives have revealed that they typically act as competitive inhibitors at the ATP-binding site of protein kinases. The isoquinoline ring system is a key feature, often forming hydrogen bonds with the hinge region of the kinase domain, mimicking the adenine (B156593) moiety of ATP. The sulfonamide group and its substituents can then project into other regions of the binding pocket, contributing to the compound's affinity and selectivity for specific kinases.

Potential for Allosteric Modulation:

Allosteric modulation involves the binding of a ligand to a site on a protein that is distinct from the active site, leading to a conformational change that alters the protein's activity. While some kinase inhibitors are known to bind to allosteric sites, there is currently no public evidence to suggest that this compound functions as an allosteric modulator. Computational studies, had they been available, would be instrumental in identifying potential allosteric binding pockets. Such studies would involve screening the entire protein surface for viable binding sites and then simulating the interaction of the compound with these sites to observe any induced conformational changes.

In the absence of specific research on this compound, the following table outlines the general types of data that would be generated from computational studies to elucidate its molecular recognition and allosteric potential.

Table 1: Hypothetical Data from Computational Analysis of this compound

Computational MethodInformation Yielded
Molecular Docking Predicted binding pose of the compound in the active or allosteric site. Identification of key interacting amino acid residues. Binding energy scores.
Molecular Dynamics Simulation of the dynamic behavior of the compound-protein complex over time. Assessment of binding stability and conformational changes.
Free Energy Calculations Quantitative prediction of binding affinity (e.g., ∆G).
Allosteric Site Prediction Identification of potential binding pockets on the protein surface distinct from the active site.

Further research employing these computational methodologies is necessary to specifically characterize the molecular interactions of this compound.

Emerging Research Frontiers and Future Perspectives for Isoquinolinesulfonamide Compounds

Development of Next-Generation Isoquinolinesulfonamide (B3044496) Chemical Probes for Specific Biological Targets

The development of highly specific chemical probes is crucial for dissecting complex biological pathways and validating novel drug targets. researchgate.net Isoquinolinesulfonamides have historically played a pivotal role in this area, with early examples such as H-7 and H-8 demonstrating potent inhibition of protein kinase C and cyclic nucleotide-dependent protein kinases. mdpi.comnih.gov These initial discoveries paved the way for the rational design of next-generation probes with enhanced selectivity.

A key strategy in developing these probes is the modification of the isoquinoline (B145761) core. The structural basis for the selectivity of isoquinolinesulfonamide inhibitors lies in their ability to compete with ATP for the kinase binding site. The isoquinoline ring itself forms critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket. nih.gov The substituents on the isoquinoline ring are paramount for achieving selectivity among different kinases. For instance, the development of N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CK17) as a selective inhibitor for casein kinase-1 highlighted how specific substitutions can drive selectivity. nih.gov

Current research focuses on creating probes for understudied kinases, which hold significant potential for new therapeutic interventions. researchgate.net Fragment-based drug discovery (FBDD) has emerged as a powerful technique. This involves screening libraries of small, simple molecules ("fragments") that can be linked together or grown to create more potent and selective inhibitors. nih.gov For example, a fragment-merging strategy has been successfully used to identify novel 4,6- and 5,7-disubstituted isoquinoline inhibitors of protein kinase C ζ (PKCζ). nih.gov This approach is particularly valuable when high-resolution crystal structures of the target protein are unavailable.

Future efforts in this area will likely involve the development of chemical probes for a wider range of biological targets beyond kinases, leveraging the privileged isoquinolinesulfonamide scaffold. The synthesis of diverse libraries of isoquinolinesulfonamide derivatives will be essential for these endeavors.

Translational Research Avenues Based on Identified In Vitro Mechanisms

A significant avenue for translational research with isoquinolinesulfonamides is in oncology. Given that many kinases are dysregulated in cancer, selective inhibitors from this class hold promise as anti-cancer agents. For example, structure-based design has led to the development of isoquinoline-5-sulfonamide (B1244767) inhibitors of Protein Kinase B (PKB/Akt), a key node in cancer cell survival pathways. Potent inhibitors from this series have been shown to inhibit the phosphorylation of downstream targets in cellular assays, indicating their potential for in vivo efficacy. nih.gov

Another promising area is in the treatment of inflammatory diseases. The identification of isoquinoline derivatives as potent inhibitors of PKCζ, a kinase implicated in rheumatoid arthritis, has led to the development of orally available compounds that show efficacy in mouse models of the disease. nih.gov

The key challenge in translating in vitro findings is achieving a successful in vitro-in vivo correlation (IVIVC). researchgate.netnih.gov This requires a deep understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as the identification of relevant biomarkers to assess target engagement and therapeutic response in preclinical and clinical studies.

Strategies for Addressing and Mitigating Biological Resistance Mechanisms

A major challenge in the long-term efficacy of targeted therapies, including kinase inhibitors, is the development of biological resistance. Tumor cells can develop resistance through various mechanisms, including mutations in the target kinase that prevent inhibitor binding, amplification of the target gene, or activation of alternative signaling pathways that bypass the inhibited target. mdpi.comnih.gov

Research into isoquinolinesulfonamide compounds is actively addressing these challenges. One strategy is to develop inhibitors that bind to allosteric sites on the target protein, which are less prone to resistance mutations than the highly conserved ATP-binding site.

A groundbreaking recent development has been the discovery of isoquinoline sulfonamides as allosteric inhibitors of bacterial DNA gyrase. researchgate.net Through screening a small-molecule library, an initial isoquinoline sulfonamide hit was identified and optimized to create a more potent antibacterial agent, LEI-800. researchgate.net Importantly, this compound was effective against fluoroquinolone-resistant clinical isolates of Escherichia coli. researchgate.net Structural studies revealed that LEI-800 binds to a novel allosteric pocket on the GyrA subunit of DNA gyrase, demonstrating a mechanism of action distinct from existing gyrase inhibitors. researchgate.net This provides a promising new chemotype for developing antibiotics that can overcome existing resistance mechanisms. researchgate.net

In the context of cancer, some isoquinolinesulfonamide derivatives have been shown to overcome multidrug resistance (MDR). Certain hydrophobic isoquinoline derivatives can reverse resistance to drugs like vinblastine (B1199706) in cancer cell lines that overexpress P-glycoprotein, a drug efflux pump. nih.gov These compounds appear to work by inhibiting the efflux of the anticancer drug, thereby increasing its intracellular concentration. nih.gov

Future strategies will likely involve the development of combination therapies, where an isoquinolinesulfonamide inhibitor is used alongside other drugs to target multiple pathways simultaneously, making it more difficult for resistance to emerge.

Integration of High-Throughput Screening with Rational Design for Novel Inhibitor Discovery

The discovery of novel inhibitors has been revolutionized by the integration of high-throughput screening (HTS) and rational drug design. HTS allows for the rapid screening of large and diverse chemical libraries to identify initial "hits" with desired biological activity. researchgate.netnih.gov These hits can then be optimized through rational design, which uses an understanding of the target's structure and the inhibitor's binding mode to make targeted chemical modifications that improve potency and selectivity. nih.gov

The discovery of isoquinolinesulfonamide inhibitors has benefited significantly from this integrated approach. For example, the initial identification of an isoquinoline sulfonamide hit from a library screen led to the development of the potent antibacterial agent LEI-800 through medicinal chemistry efforts. nih.gov Fragment-based screening, a form of HTS, has also been successfully employed. In one instance, a library of monosubstituted isoquinoline fragments was screened, and the hits were then merged to create novel and potent inhibitors of PKCζ. nih.gov

Rational design is often guided by structural biology, where X-ray crystallography or cryo-electron microscopy is used to determine the three-dimensional structure of the inhibitor bound to its target protein. This provides a detailed roadmap for designing more effective compounds. nih.gov Even without structural information, rational design can be guided by structure-activity relationship (SAR) studies, which systematically explore how changes in a molecule's structure affect its biological activity.

The future of inhibitor discovery will see an even tighter integration of these techniques. Advances in automation and miniaturization are enabling the screening of ever-larger and more diverse chemical libraries. mdpi.com Coupled with advances in computational chemistry and artificial intelligence, the process of identifying and optimizing novel isoquinolinesulfonamide inhibitors is set to become more efficient and predictive.

Computational Design and De Novo Synthesis of Isoquinolinesulfonamide Analogs with Enhanced Potency and Selectivity

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the de novo design and synthesis of novel therapeutic agents with enhanced properties. For isoquinolinesulfonamide compounds, computational approaches are being used to design analogs with improved potency, selectivity, and drug-like properties. nih.govnih.gov

Structure-based drug design is a powerful computational technique that utilizes the three-dimensional structure of the target protein to design inhibitors that fit perfectly into the binding site. nih.gov This approach has been used to develop isoquinoline-5-sulfonamide inhibitors of Protein Kinase B (PKB) with constrained pyrrolidine (B122466) analogs that mimic the bound conformation of linear prototypes. nih.gov Computational modeling studies, such as molecular docking and molecular dynamics simulations, can predict how a designed molecule will bind to its target and can help to prioritize which compounds to synthesize. nih.gov

Quantitative structure-activity relationship (QSAR) models are another valuable computational tool. These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This information can then be used to predict the activity of new, unsynthesized analogs. For example, 3D-QSAR studies have been used to understand the selectivity of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids for the enzyme AKR1C3 over its isoform AKR1C2, providing insights for the design of more selective inhibitors. nih.gov

De novo design algorithms can even generate entirely new molecular structures that are predicted to have high affinity and selectivity for a given target. These computationally designed molecules can then be synthesized and tested experimentally. The synthesis of novel isoquinolinesulfonamide analogs often involves multi-step chemical reactions to build the desired molecular architecture. mdpi.com

Looking ahead, the increasing power of computers and the development of more sophisticated algorithms, including those based on machine learning and artificial intelligence, will further accelerate the design of novel isoquinolinesulfonamide inhibitors with tailored biological activities. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-7-isoquinolinesulphonamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves chlorination and sulfonylation of isoquinoline derivatives. Key steps include using chlorinating agents (e.g., POCl₃) and sulfonylation reagents under controlled temperatures (60–80°C). Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for substrate-to-sulfonyl chloride) and inert atmospheres to prevent side reactions . Characterization via NMR (¹H/¹³C) and IR spectroscopy is critical to confirm sulfonamide formation and chlorine substitution patterns .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and HPLC with UV detection (λ = 254 nm) for purity assessment (>95%). X-ray crystallography is recommended for unambiguous structural determination, especially to distinguish positional isomers (e.g., 7-sulfonamide vs. 8-sulfonamide derivatives) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition : Measure IC₅₀ values against kinases (e.g., PIM-1) using fluorescence-based assays.
  • Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .

Advanced Research Questions

Q. How does the electronic environment of the isoquinoline ring influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : Computational modeling (DFT calculations at B3LYP/6-31G* level) can predict electrophilic sites. Experimental validation involves kinetic studies using nucleophiles (e.g., amines, thiols) under varying pH (7–10). Monitor reaction progress via LC-MS and compare Hammett substituent constants (σ) to correlate electronic effects with reaction rates .

Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonamide derivatives?

  • Methodological Answer : Conduct meta-analyses using tools like Cochrane Review Manager to quantify heterogeneity (I² statistic). Re-evaluate experimental variables (e.g., cell line passage number, solvent polarity in assays) and apply standardized protocols (e.g., OECD guidelines for cytotoxicity). Cross-validate results with orthogonal assays (e.g., SPR vs. ITC for binding affinity) .

Q. How can researchers design in vivo studies to assess the pharmacokinetic profile of this compound?

  • Methodological Answer : Use rodent models (Sprague-Dawley rats) for:

  • ADME profiling : Oral/intravenous administration with serial blood sampling. Analyze plasma concentrations via LC-MS/MS.
  • Tissue distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in target organs.
  • Metabolite identification : Employ HRMS/MS with fragmentation patterns to detect phase I/II metabolites .

Q. What computational approaches predict the binding modes of this compound to protein targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against crystallographic structures (e.g., PDB: 2JAK). Validate with molecular dynamics simulations (GROMACS, 100 ns trajectories) to assess binding stability. Compare predicted ΔG values with experimental ITC data to refine force field parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.